molecular formula C21H26N2O2 B5144788 1-[2-(3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine

1-[2-(3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine

Cat. No. B5144788
M. Wt: 338.4 g/mol
InChI Key: VPYIVANLZSBZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine, commonly known as DAPP, is a synthetic compound that belongs to the class of piperazine derivatives. DAPP has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery.

Scientific Research Applications

DAPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. DAPP has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.

Mechanism of Action

The exact mechanism of action of DAPP is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. DAPP has also been shown to inhibit the activity of voltage-gated sodium channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
DAPP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to decrease locomotor activity and increase sleeping time in animal models, indicating its sedative properties. DAPP has also been shown to reduce anxiety-like behavior in animal models, suggesting its anxiolytic effects. Additionally, DAPP has been shown to reduce the activity of voltage-gated sodium channels, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

DAPP has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. DAPP is also relatively stable, which allows for long-term storage and use in experiments. However, DAPP has some limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on DAPP. One potential direction is to investigate its potential use in the treatment of neuropathic pain. Further studies are needed to elucidate the exact mechanism of action of DAPP and its potential therapeutic targets. Additionally, the development of more potent and selective derivatives of DAPP may lead to the discovery of new drugs for the treatment of various neurological disorders.

Synthesis Methods

DAPP can be synthesized by a multi-step process involving the reaction of 3,5-dimethylphenol with propionyl chloride to form 2-(3,5-dimethylphenoxy)propanoic acid, which is then reacted with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form DAPP.

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16-13-17(2)15-20(14-16)25-18(3)21(24)23-11-9-22(10-12-23)19-7-5-4-6-8-19/h4-8,13-15,18H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYIVANLZSBZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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